

Application Notes and Protocols for Assessing AZD6564 Permeability in Caco-2 Cells

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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626

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Introduction

AZD6564 is an investigational oral fibrinolysis inhibitor designed to prevent the binding of plasmin to fibrin by interfering with a protein-protein interaction.[1][2] As an orally administered drug, its intestinal permeability is a critical determinant of its bioavailability and overall clinical efficacy. The Caco-2 cell permeability assay is a widely accepted and robust in vitro model for predicting human intestinal absorption of drugs.[3][4][5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[3][4][6]

These application notes provide a detailed protocol for assessing the permeability of **AZD6564** using the Caco-2 cell model. The described methodology allows for the determination of the apparent permeability coefficient (Papp), a key parameter used to classify compounds based on their potential for oral absorption.

Data Presentation: Permeability of AZD6564 and Related Compounds

The permeability of **AZD6564** and its analogs has been assessed using Caco-2 cell assays. The apparent permeability (Papp) values from the apical to basolateral (A to B) direction are summarized in the table below. A higher Papp value generally indicates greater permeability.

For context, compounds with Papp (A-B) values less than 1×10^{-6} cm/s are considered low permeability, while those with values greater than 10×10^{-6} cm/s are considered high permeability.

Compound	Apparent Permeability (Papp A to B) ($\times 10^{-6}$ cm/s)	Reference
4-PIOL	< 0.01	[1]
Compound 14	4.1	[1]
Compound 15	1.2	[1]
AZD6564 (Compound 19)	Data not explicitly stated in the provided search results, but optimization led to its selection based on a balance of properties including permeability.	[1] [2]
Compound 17	Data not explicitly stated, but selected for in vivo studies based on balanced properties.	[1]
Compound 22	Data not explicitly stated, but selected for in vivo studies based on balanced properties.	[1]

Note: The development of **AZD6564** involved optimizing for increased permeability compared to early lead compounds like 4-PIOL.[\[1\]](#)

Experimental Protocols

This section details a representative protocol for determining the bidirectional permeability of **AZD6564** across Caco-2 cell monolayers.

Materials and Reagents

- Caco-2 cells (passage 30-40)

- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
- Hank's Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
- Trypsin-EDTA (0.25%)
- Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
- **AZD6564**
- Lucifer Yellow (paracellular integrity marker)
- Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
- Analytical standards for **AZD6564**
- LC-MS/MS system for sample analysis

Cell Culture and Monolayer Formation

- Cell Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. At 80-90% confluency, detach the cells using Trypsin-EDTA. Seed the cells onto the apical side of the Transwell® inserts at a density of 6×10^4 cells/cm².
- Monolayer Differentiation: Culture the cells on the Transwell® inserts for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
- Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values $> 200 \Omega \cdot \text{cm}^2$ are typically considered suitable for permeability studies. Additionally, the permeability of a paracellular marker like Lucifer Yellow should be determined, with a Papp of $< 1.0 \times 10^{-6}$ cm/s indicating a tight monolayer.[6]

Permeability Assay (Bidirectional Transport)

- Preparation: Prepare a stock solution of **AZD6564** in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4). The final DMSO concentration should be non-toxic to the cells (typically $\leq 1\%$).^[6]
- Equilibration: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer and then incubate them with the buffer for 30 minutes at 37°C.
- Apical to Basolateral (A-B) Transport:
 - Add the **AZD6564** dosing solution to the apical (donor) chamber.
 - Add fresh transport buffer to the basolateral (receiver) chamber.
 - Incubate the plate at 37°C with gentle shaking.
 - At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed transport buffer.
 - At the end of the experiment, collect a sample from the apical chamber.
- Basolateral to Apical (B-A) Transport:
 - Add the **AZD6564** dosing solution to the basolateral (donor) chamber.
 - Add fresh transport buffer to the apical (receiver) chamber.
 - Follow the same incubation and sampling procedure as for the A-B transport.
- Sample Analysis: Analyze the concentration of **AZD6564** in all collected samples using a validated LC-MS/MS method.

Data Analysis

The apparent permeability coefficient (P_{app}) in cm/s is calculated using the following equation:

$$P_{app} = (dQ/dt) / (A * C_0)$$

Where:

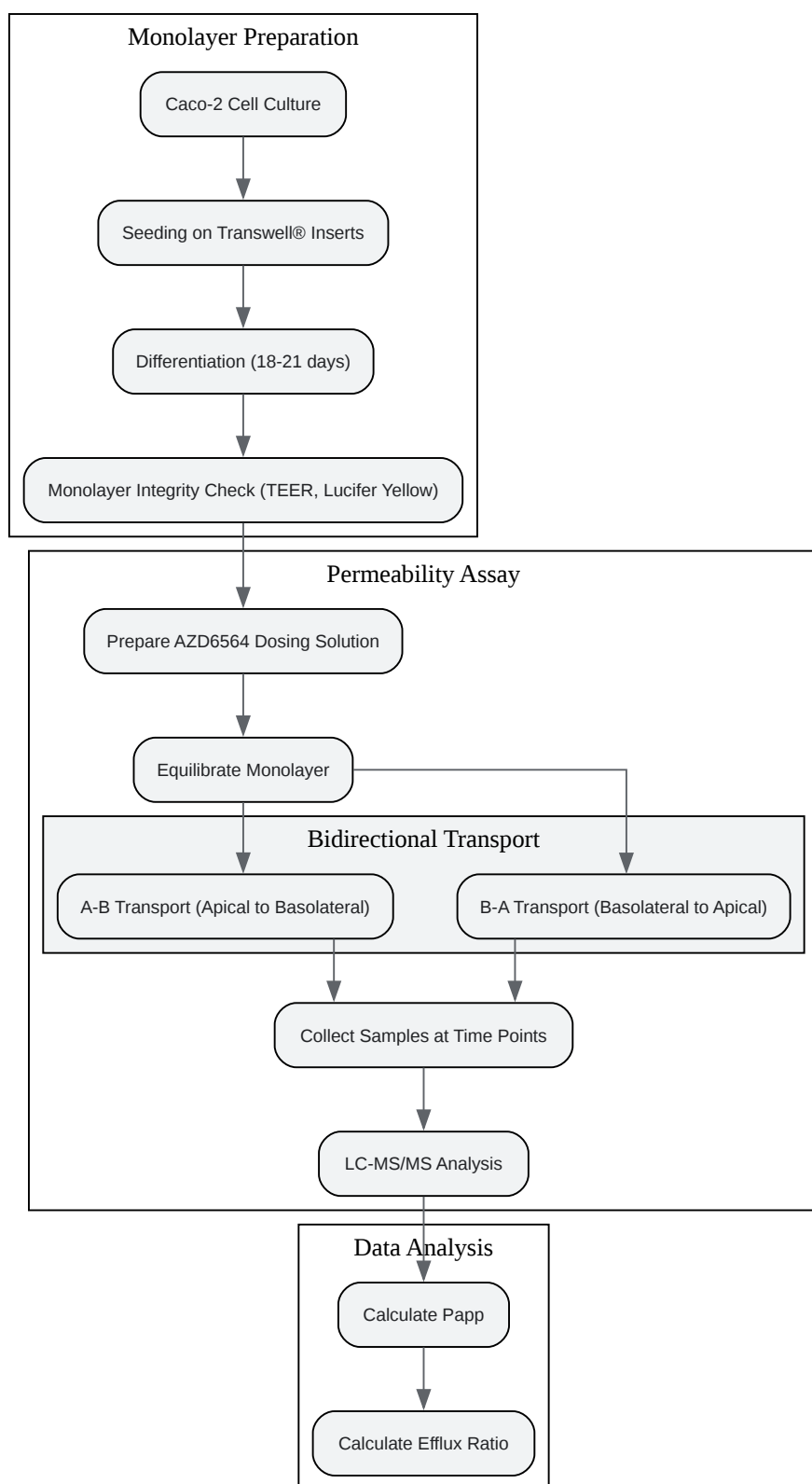
- dQ/dt is the steady-state flux of the drug across the monolayer ($\mu\text{mol/s}$).
- A is the surface area of the permeable support (cm^2).
- C_0 is the initial concentration of the drug in the donor chamber ($\mu\text{mol/cm}^3$).

The efflux ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters:

$$\text{ER} = P_{\text{app}} (\text{B-A}) / P_{\text{app}} (\text{A-B})$$

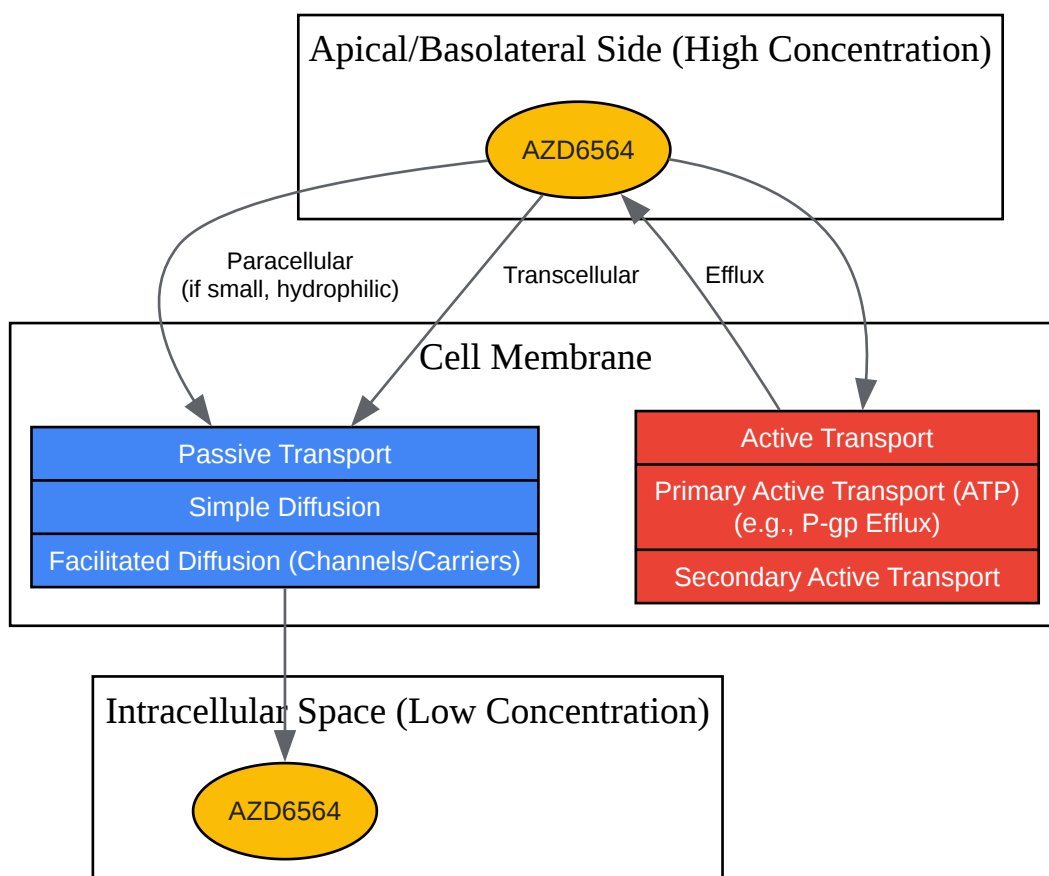
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.

Visualizations



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Caption: Experimental workflow for the Caco-2 permeability assay.



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Caption: General cellular transport mechanisms relevant to drug permeability.

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